molecular formula C21H15ClN2O3 B2707435 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 922031-35-4

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide

Cat. No.: B2707435
CAS No.: 922031-35-4
M. Wt: 378.81
InChI Key: MGLCKLRYZLLQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dibenzo[b,f][1,4]oxazepine core, characterized by an oxygen atom in the seven-membered heterocyclic ring. Key structural attributes include:

  • 8-Chloro substituent: Enhances electrophilicity and influences receptor binding.
  • 11-Oxo group: Contributes to hydrogen-bonding interactions.
  • 2-Methylbenzamide moiety: Modulates lipophilicity and steric effects.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-4-2-3-5-15(12)20(25)23-14-7-9-18-16(11-14)21(26)24-17-10-13(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLCKLRYZLLQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.

Mode of Action

This compound: acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement among other functions.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain. These pathways are involved in various functions including motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article delves into its biological activity, pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure characterized by:

  • Dibenzo[b,f][1,4]oxazepine core : This structure is significant for its interaction with various biological targets.
  • Chloro and oxo substituents : These groups enhance the compound's reactivity and biological activity.
  • Methylbenzamide moiety : The presence of a methyl group may influence the compound's lipophilicity and receptor binding affinity.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H19ClN2O3
Molecular Weight378.8 g/mol
CAS Number922084-11-5

This compound exhibits various biological activities through multiple mechanisms:

  • Dopamine Receptor Antagonism : The compound has shown effectiveness in binding to dopamine receptors, which is crucial in treating psychiatric disorders such as schizophrenia.
  • Serotonin Modulation : It may also interact with serotonin receptors, influencing mood and anxiety levels.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antipsychotic Effects : In animal models, this compound demonstrated significant antipsychotic effects comparable to established medications like clozapine. The efficacy was evaluated through behavioral tests and biochemical assays assessing neurotransmitter levels.
  • Neuroprotective Properties : Research indicates that the compound may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
  • Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(4-methoxyphenoxy)acetamideDifferent methoxy positionAntipsychotic properties
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamideFluorine substitution instead of methoxyDopamine receptor antagonist

Future Directions in Research

The current lack of extensive research on this compound suggests several avenues for future exploration:

  • Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
  • Structural Modifications : Investigating the effects of structural modifications on biological activity to optimize therapeutic potential.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds with specific properties.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of dibenzo[b,f][1,4]oxazepine derivatives in biological systems. Preliminary studies suggest that it may exhibit:

  • Dopamine Receptor Modulation : Similar compounds have shown selective inhibition of dopamine D2 receptors, which are implicated in neuropsychiatric disorders.
  • Antipsychotic Activity : Its structural similarity to known antipsychotics indicates potential efficacy in treating conditions like schizophrenia and bipolar disorder.
  • Anti-inflammatory Properties : Derivatives may inhibit pro-inflammatory cytokines, suggesting therapeutic potential against inflammatory diseases .

Medicinal Applications

This compound is investigated for its pharmacological properties. Key areas of focus include:

Pharmacokinetics and Pharmacodynamics

Research often emphasizes the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects). Understanding these aspects is crucial for assessing its therapeutic potential.

Toxicity Profiles

Studies also evaluate the toxicity profiles of this compound to ensure safety in potential therapeutic applications. This includes determining the maximum tolerated dose and identifying any adverse effects associated with its use.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications including:

  • Polymer Development : The compound may serve as a precursor for synthesizing polymers with enhanced properties.
  • Coatings : Its unique chemical structure can contribute to the development of coatings with specific functional characteristics.

Case Study 1: Dopamine D2 Receptor Inhibition

A study investigated the effects of this compound on dopamine receptors. Results indicated that the compound selectively inhibited dopamine D2 receptors in vitro, suggesting potential applications in treating neuropsychiatric disorders.

Case Study 2: Anti-inflammatory Activity

Another case study evaluated the anti-inflammatory properties of this compound. Researchers found that it significantly reduced levels of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.

Chemical Reactions Analysis

Oxazepine Core Formation

The dibenzo[b,f] oxazepine skeleton is typically synthesized via cyclization reactions. One common method involves:

  • Substituted anilines reacting with carbonyl compounds under acidic or basic conditions to form the heterocyclic ring .

  • Smiles rearrangement intermediates, as observed in related dibenzo compounds, where aromatic amines undergo cyclization to form the oxazepine structure .

Example Reaction Mechanism :
Methyl 2-(2,4-diaminophenoxy)benzoate undergoes cyclization with methanesulfonic acid to form 8-aminodibenzooxazepinone, a key intermediate .

Amide Coupling

The 2-methylbenzamide substituent is introduced via nucleophilic acyl substitution . Common reagents include:

  • Coupling agents (e.g., dicyclohexylcarbodiimide, DCC) to activate carboxylic acids.

  • Base catalysts (e.g., 4-dimethylaminopyridine, DMAP) to facilitate amide bond formation.

Reagent Table :

Reaction StepReagentsConditions
Oxazepine cyclizationMethanesulfonic acid, xylenesReflux (20 h)
Amide couplingDCC, DMAPDMF, RT

Functional Group Reactivity

The compound’s reactivity stems from its structural features:

Oxazepine Ring Reactivity

  • Electrophilic substitution : The aromatic rings may undergo substitution at positions influenced by the oxazepine’s electron-withdrawing groups (e.g., chloro and oxo substituents) .

  • Nucleophilic attack : The nitrogen in the oxazepine ring can act as a site for nucleophilic displacement, though steric hindrance may limit reactivity.

Amide Group Reactivity

  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid .

  • Reduction : Amides may be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).

Smiles Rearrangement

This mechanism involves intramolecular nucleophilic aromatic substitution, critical for forming the oxazepine ring. For example, in the synthesis of 8-aminodibenzooxazepinone:

  • Protonation of the amine group.

  • Nucleophilic attack on the carbonyl carbon.

  • Cyclization to form the oxazepine skeleton .

Amide Bond Formation

The coupling of the oxazepine amine with 2-methylbenzoic acid involves:

  • Activation of the carboxylic acid by a carbodiimide (e.g., DCC).

  • Nucleophilic substitution by the amine group.

  • Elimination of byproducts (e.g., urea) .

Biological and Chemical Implications

  • Enzyme Inhibition : The chloro and oxo substituents enhance binding to targets like carbonic anhydrases or histone deacetylases (HDACs) .

  • Metabolic Stability : The amide group’s stability under physiological conditions makes it suitable for drug design .

Comparison with Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine core with sulfur yields thiazepine derivatives, which exhibit distinct electronic and pharmacokinetic profiles:

Compound Name Core Structure Key Substituents Biological Activity (if available) Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Thiazepine (S) 10-Ethyl, 4-methoxyphenyl D2 receptor antagonist
ML304 Thiazepine (S) (R)-pyrrolidin-2-ylmethyl, 4-methyl IC50 = 190 nM (antimalarial target)
SBI-0797750 Thiazepine (S) Optimized substituents IC50 ≈ 35.6 nM (25× more potent than ML304)

Key Observations :

  • Electronic Effects : Sulfur in thiazepines increases lipophilicity and may enhance membrane permeability compared to oxazepines.
  • Biological Potency : Thiazepine derivatives like SBI-0797750 show marked potency improvements, suggesting core modifications significantly impact activity .

Substituent Modifications on the Oxazepine Core

Variations in substituent position and identity alter receptor affinity and metabolic stability:

Compound Name Substituents Key Data Reference
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide 8-Methyl, 4-(trifluoromethyl)benzamide Higher electronegativity, improved binding?
3-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide 3-Chloro, 8,10-dimethyl Structural analog with dual methyl groups
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 7-Methyl, 4-hydroxybenzamide Enhanced solubility via hydroxyl group

Key Observations :

  • Chloro vs.
  • Positional Effects : Substituents at the 7-position (e.g., 7-methyl in ) vs. 8-position (target compound) may alter conformational flexibility and binding pocket interactions.

Amide Side Chain Diversity

The benzamide moiety is critical for target recognition. Modifications here influence selectivity and potency:

Compound Name Amide Substituent Biological Relevance Reference
2-(4-Fluorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide 4-Fluorophenylacetamide High yield (83%), potential for CNS penetration
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 3-Chlorobenzyl D2 receptor antagonism (LCMS m/z 425.0)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 4-Methoxybenzyl HRMS-confirmed structure (m/z 421.1)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or chlorine in the benzamide ring (e.g., ) may enhance binding through halogen bonding.
  • Methoxy Groups : 4-Methoxybenzyl substituents (e.g., ) improve solubility but could reduce blood-brain barrier penetration compared to lipophilic groups like trifluoromethyl.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide, and how are intermediates validated?

  • Methodology : Begin with the dibenzo[b,f][1,4]oxazepin-11-one core (synthesized via cyclocondensation of o-aminophenol derivatives with chloroacetyl chloride under basic conditions) . Introduce the 8-chloro substituent via electrophilic aromatic substitution. Couple the 2-methylbenzamide group using DCC-mediated amidation or via a nucleophilic acyl substitution reaction . Validate intermediates using HPLC purity checks (>95%) and LC-MS for molecular ion confirmation.

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring connectivity (e.g., distinguishing between C-8 and C-2 chlorination) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., amide carbonyl orientation) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 395.0824 for C21_{21}H15_{15}ClN2_2O3_3) .

Q. How are common synthetic by-products identified and mitigated?

  • Methodology : Monitor reactions via TLC and HPLC to detect by-products (e.g., over-chlorination at C-10 or incomplete amidation). Use preparative HPLC for isolation and structural determination (e.g., ESI-MS/MS fragmentation patterns). Optimize stoichiometry (1.2 eq. of 2-methylbenzoyl chloride) and reaction time (4–6 hrs at 0–5°C) to suppress impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates in dibenzooxazepine ring formation?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of bulky intermediates.
  • Catalysis : Titanium tetrachloride (TiCl4_4) facilitates ring closure via Lewis acid activation, improving yields from 45% to 69% .
  • Microwave-assisted synthesis : Reduce reaction time (20 mins vs. 12 hrs) and minimize decomposition .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values in kinase assays)?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration, buffer pH) across studies.
  • Dose-response validation : Re-test the compound under standardized protocols (e.g., 10 µM ATP, pH 7.4) .
  • Structural analogs : Synthesize and test derivatives to isolate substituent effects (e.g., 2-methyl vs. 2-fluoro benzamide) .

Q. How can computational modeling predict pharmacokinetic properties of derivatives?

  • Methodology :

  • QSAR models : Correlate logP values (2.8–3.5) with membrane permeability using Molinspiration or SwissADME .
  • Docking studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols (e.g., Tetrahedron Letters ).
  • For advanced studies, integrate high-throughput screening (HTS) to evaluate bioactivity across >100 kinase targets .
  • Contradictory data should trigger re-evaluation of analytical methods (e.g., NMR calibration) and biological replicates (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.